molecular formula C10H16BNO3 B1379905 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole CAS No. 1421846-79-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No. B1379905
CAS RN: 1421846-79-8
M. Wt: 209.05 g/mol
InChI Key: ZHXDQNNFDJRLCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Organic Synthesis: Borylation Reactions

This compound is commonly used in organic synthesis, particularly in borylation reactions. It serves as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. The borylated products can further undergo various transformations, such as Suzuki-Miyaura cross-coupling, to form biaryl structures that are prevalent in pharmaceuticals and agrochemicals .

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, this compound’s ability to participate in cross-coupling reactions makes it valuable for constructing boron-containing drug candidates. Boron atoms in drugs can improve binding affinity to biological targets and modulate pharmacokinetic properties. This compound’s role in the synthesis of boronate esters and boronic acids is pivotal in the discovery of new therapeutic agents .

Material Science: Polymer Synthesis

The compound is also instrumental in the field of material science, where it is used to synthesize polymers with boron-containing side chains. These polymers exhibit unique properties such as flame retardancy, thermal stability, and the ability to form complex architectures, making them suitable for advanced materials applications .

Catalysis: Transition Metal Catalysts

In catalysis, this compound is used to prepare transition metal catalysts that are boron-based. These catalysts are employed in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. The presence of boron often enhances the catalyst’s selectivity and activity .

Analytical Chemistry: Fluorescent Probes

Due to its boron moiety, this compound can act as a fluorescent probe in analytical chemistry. It can be used to detect and quantify certain analytes in a sample, as the boron part of the molecule has the potential to interact with various substances, altering its fluorescence properties in a detectable manner .

Agricultural Chemistry: Crop Protection Agents

Lastly, in agricultural chemistry, the compound’s derivatives are explored for their potential use as crop protection agents. The boron-containing molecules synthesized from this compound could serve as novel pesticides or herbicides, offering an alternative to traditional agrochemicals .

properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXDQNNFDJRLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a sealed vessel were charged 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole (169 g, 0.569 mol), 25% aqueous ammonia (1500 mL), and ethanol (1500 mL). The reaction mixture was heated to 60° C. After 6 hours, the reaction mixture was concentrated under reduced pressure. The residue was purified via chromatography on silica gel (0-5% methanol/dichloromethane, linear gradient) to give 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. MS ESI calc'd. for C10H16BNO3 [M]+ 209. found 209. 1H NMR (400 MHz, CDCl3) δ 8.54 (s, 1H), 2.40 (s, 3H), 1.31 (s, 12H).
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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